molecular formula C5H10ClF2NO B2516320 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride CAS No. 2218436-96-3

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride

Cat. No.: B2516320
CAS No.: 2218436-96-3
M. Wt: 173.59
InChI Key: QHIUDMDLPZJUHB-UHFFFAOYSA-N
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Description

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride is a novel compound that has garnered significant interest in the scientific community. This compound, with the molecular formula C5H10ClF2NO and a molecular weight of 173

Preparation Methods

The synthesis of 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclopropyl ring, followed by the introduction of the difluoro groups. The final step involves the formation of the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Researchers use this compound to study its effects on various biological systems.

    Medicine: It has potential therapeutic applications, although specific uses are still under investigation.

    Industry: This compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

2-(2,2-Difluorocyclopropyl)oxyethanamine;hydrochloride is unique due to its difluorocyclopropyl group, which imparts distinct chemical and biological properties. Similar compounds include:

    2-(2,2-Difluorocyclopropyl)ethanamine hydrochloride: This compound lacks the oxy group, leading to different reactivity and applications.

    2-(2,2-Difluorocyclopropyl)methanamine hydrochloride: The presence of a methylene group instead of an ethylene group alters its chemical behavior

This compound’s unique structure and properties make it a valuable tool in various fields of research and industry.

Biological Activity

2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₅H₈F₂N·HCl
  • Molecular Weight : 157.58 g/mol
  • IUPAC Name : 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride

Research indicates that 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride may act through several biological pathways:

  • Cytokine Modulation : The compound has shown potential in modulating cytokine production, which is crucial in inflammatory responses. It may inhibit specific kinases involved in cytokine signaling, particularly targeting tyrosine kinase 2 (Tyk2) .
  • Neuroprotective Effects : Studies suggest that this compound may exert neuroprotective effects by suppressing microglial activation and reducing oxidative stress in neuronal cells. This mechanism is particularly relevant in models of ischemia/reperfusion injury .

Biological Activity

The biological activity of 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride can be summarized as follows:

Biological ActivityDescription
Anti-inflammatory Inhibits pro-inflammatory cytokines and reduces inflammation in animal models.
Neuroprotection Protects neurons from damage in ischemic conditions by modulating oxidative stress pathways.
Immunomodulation Alters immune responses, potentially beneficial in autoimmune diseases .

Case Studies and Research Findings

Several studies have explored the effects of this compound on various biological systems:

  • Neuroprotective Study : A study conducted on rodent models demonstrated that treatment with 2-(2,2-Difluorocyclopropyl)oxyethanamine; hydrochloride significantly reduced neurological deficits and brain edema following induced ischemic injury. The compound was found to suppress apoptosis and inflammation associated with ischemia/reperfusion injury .
  • Autoimmune Disease Model : In a model of rheumatoid arthritis, this compound exhibited significant inhibition of joint inflammation and damage. This effect was attributed to its ability to modulate Tyk2 activity, leading to decreased levels of inflammatory cytokines .
  • Cytokine Profiling : Analysis of cytokine levels in treated versus untreated groups revealed a marked reduction in TNF-alpha and IL-6 levels in subjects administered the compound, suggesting its role as an effective immunomodulator .

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)oxyethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)3-4(5)9-2-1-8;/h4H,1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIUDMDLPZJUHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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